
(2E)-3-phenyl-N-(pyridin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound . Computational methods can also be used to predict the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, etc.) of the compound .Scientific Research Applications
PPPA has been studied for its various properties and applications. It has been used in numerous scientific studies and experiments, and its potential applications range from pharmaceuticals to cosmetics to agriculture. It has been used in the synthesis of a variety of compounds, including antibiotics, antifungals, and antiviral agents. It has also been used in the synthesis of polymers and in the production of catalysts. In addition, PPPA has been studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
Target of Action
N-(pyridin-3-yl)cinnamamide, also known as Q27210401 or (2E)-3-phenyl-N-(pyridin-3-yl)prop-2-enamide, is a synthetic derivative of cinnamic acid . It has been found to interact with several targets. For instance, it has been reported to have anti-tubercular activity against Mycobacterium tuberculosis . Additionally, it has been suggested to act as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as a CDK2 inhibitor, it can interfere with the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cells . By inhibiting CDK2, it can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is synthesized from cinnamoyl chloride, pyridine, and dichloromethane
Result of Action
The compound’s action results in significant biological effects. As a CDK2 inhibitor, it can lead to cell cycle arrest and apoptosis, potentially inhibiting the growth of cancer cells . Its anti-tubercular activity can inhibit the growth of Mycobacterium tuberculosis, potentially leading to the treatment of tuberculosis .
Action Environment
The action of N-(pyridin-3-yl)cinnamamide can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction using cinnamoyl chloride, pyridine, and dichloromethane, from zero degrees Celsius to room temperature, stirring overnight
Advantages and Limitations for Lab Experiments
PPPA has several advantages for use in laboratory experiments. It is a highly reactive compound, and it can be used in a variety of different reactions. It is also relatively easy to synthesize and can be separated from other compounds by column chromatography or thin layer chromatography. Furthermore, PPPA is relatively stable and can be stored for long periods of time without degradation. However, PPPA is a highly reactive compound, and it can react with other compounds, leading to unwanted side reactions. In addition, it can cause skin and eye irritation, and it should be handled with care.
Future Directions
The potential applications of PPPA are numerous, and there are several potential future directions for further research. One potential direction is the study of PPPA’s effect on the metabolism of fatty acids and cholesterol. Another potential direction is the study of PPPA’s effect on the absorption and excretion of drugs. Other potential directions include the study of PPPA’s effect on the activity of enzymes and other proteins, as well as its effect on cell proliferation, apoptosis, and gene expression. In addition, PPPA may have potential applications in the treatment of cancer and other diseases, and further research in this area is needed. Finally, PPPA may have potential applications in the synthesis of polymers and in the production of catalysts, and further research in these areas is also needed.
Synthesis Methods
The synthesis of PPPA is relatively simple and can be accomplished through several different methods. The most common method is the reaction of pyridine with 3-phenyl-2-propenal in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction yields a product that is a mixture of the desired PPPA and the byproduct 3-phenyl-2-propenamide. The mixture can then be separated by column chromatography or thin layer chromatography. Other methods of synthesis include the reaction of pyridine with 3-phenyl-2-propenal in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction of 3-phenyl-2-propenal with pyridine in the presence of a Lewis acid, such as boron trifluoride.
Safety and Hazards
Properties
IUPAC Name |
3-phenyl-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-11H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKDGODLSLTXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
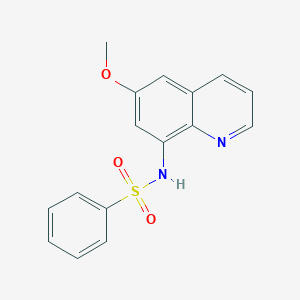
![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)
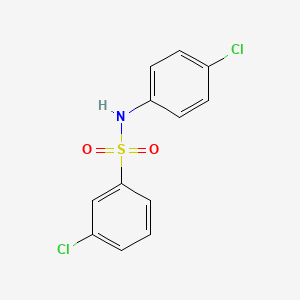
![6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6417034.png)
![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)
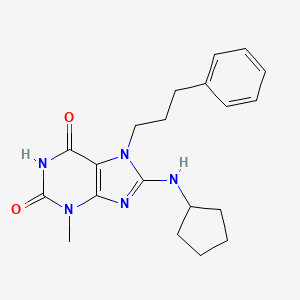
![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)
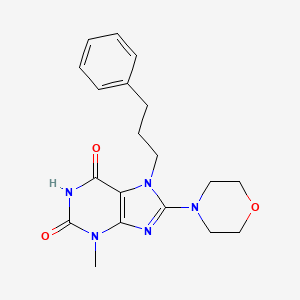
![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)
![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)
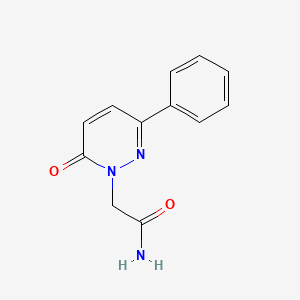
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
